molecular formula C15H16N2O5S2 B499953 N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE

N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B499953
M. Wt: 368.4g/mol
InChI Key: SRNKENWCEDJPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a chemical compound with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42794 g/mol This compound is known for its unique structure, which includes both sulfonamide and acetamide functional groups

Preparation Methods

The synthesis of N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 3-(methylsulfonyl)aniline with 4-chlorobenzenesulfonyl chloride, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE can be compared with other sulfonamide and acetamide derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and mechanisms of action.

Properties

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4g/mol

IUPAC Name

N-[4-[(3-methylsulfonylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H16N2O5S2/c1-11(18)16-12-6-8-14(9-7-12)24(21,22)17-13-4-3-5-15(10-13)23(2,19)20/h3-10,17H,1-2H3,(H,16,18)

InChI Key

SRNKENWCEDJPDD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

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